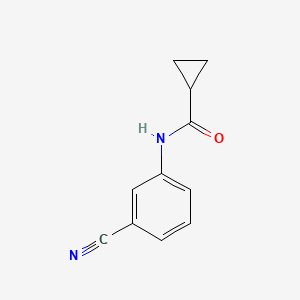
Gadolinium(III) chloride hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly encountered in its hexahydrate form and is known for its high magnetic susceptibility due to the presence of gadolinium ions (Gd³⁺), which have seven unpaired electrons . This compound is of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Gadolinium(III) chloride hexahydrate can be synthesized through several methods:
Ammonium Chloride Route: This method involves the initial synthesis of ammonium pentachlorogadolinate ((NH₄)₂[GdCl₅]) from gadolinium oxide (Gd₂O₃) and ammonium chloride (NH₄Cl) at reaction temperatures of 230°C.
Direct Reaction with Hydrochloric Acid: Gadolinium metal reacts with hydrochloric acid (HCl) at 600°C to form gadolinium(III) chloride.
Analyse Chemischer Reaktionen
Gadolinium(III) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) chloride can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other halides or ligands to form different gadolinium complexes.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gadolinium hydroxide and hydrochloric acid.
Common reagents used in these reactions include hydrochloric acid, ammonium chloride, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gadolinium(III) chloride hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of gadolinium(III) chloride hexahydrate is primarily related to its magnetic properties. The Gd³⁺ ion has seven unpaired electrons, which contribute to its high magnetic susceptibility and make it useful in MRI contrast agents . In biological systems, it can inhibit macrophages by interfering with their normal function .
Vergleich Mit ähnlichen Verbindungen
Gadolinium(III) chloride hexahydrate can be compared with other similar compounds, such as:
Europium(III) chloride: Similar in structure but with different magnetic and luminescent properties.
Terbium(III) chloride: Also similar in structure but used more for its luminescent properties.
Dysprosium(III) chloride: Known for its high magnetic susceptibility, similar to gadolinium.
This compound is unique due to its combination of high magnetic susceptibility and water solubility, making it particularly valuable in MRI applications .
Eigenschaften
CAS-Nummer |
13450-84-5; 19423-81-5 |
|---|---|
Molekularformel |
Cl3GdH12O6 |
Molekulargewicht |
371.69 |
IUPAC-Name |
trichlorogadolinium;hexahydrate |
InChI |
InChI=1S/3ClH.Gd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
PNYPSKHTTCTAMD-UHFFFAOYSA-K |
SMILES |
O.O.O.O.O.O.Cl[Gd](Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)


![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)
![3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2619019.png)
![3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2619020.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619021.png)
![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)

![[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2619025.png)
![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)


